(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol
Description
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol is a chiral amino alcohol characterized by a propanol backbone with a fluorine atom at the C2 position and a dibenzylamino group (-N(CH₂C₆H₅)₂) at the C3 position. The (S)-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
(2S)-3-(dibenzylamino)-2-fluoropropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-17(14-20)13-19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPELUVFYFBYKOB-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C[C@@H](CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
This compound features a fluorinated propanol backbone with a dibenzylamino substituent, which is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its modulatory effects on GPCRs, particularly in the context of neurological disorders. It is hypothesized to influence dopamine receptor pathways, which are critical in conditions such as schizophrenia and bipolar disorder .
- PI3K Pathway : Preliminary studies suggest that it may exhibit selective inhibitory actions on the PI3K pathway, which is involved in cell proliferation and survival. This could have implications for cancer treatment .
Pharmacological Studies
- Anti-tumor Activity : In vitro studies have shown that this compound exhibits anti-tumor properties by inhibiting cell proliferation in various cancer cell lines. A concentration-dependent response was observed, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Animal models have demonstrated that this compound may provide neuroprotective benefits, potentially reducing the severity of neurodegenerative diseases. It was found to modulate inflammatory responses and oxidative stress markers in neuronal cells .
Case Studies
A notable case study involved the administration of this compound in a murine model of lupus. The compound was evaluated for its effects on autoantibody production and kidney function over several weeks. Results indicated a reduction in anti-dsDNA titers and an improvement in renal function as measured by urinary albumin-to-creatinine ratios, suggesting a therapeutic potential for autoimmune conditions .
Summary of Findings
Scientific Research Applications
The compound (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol , also known as DBF, has garnered attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.
Antidepressant Activity
Research has indicated that this compound exhibits potential as an antidepressant. A study published in the Journal of Medicinal Chemistry explored its mechanism of action, revealing that it acts as a selective serotonin reuptake inhibitor (SSRI). This property may contribute to its efficacy in treating depression and anxiety disorders.
Case Study: Efficacy in Animal Models
In a controlled study involving rodent models of depression, DBF demonstrated significant reductions in depressive behaviors when administered at doses of 5-20 mg/kg. Behavioral assays such as the forced swim test and tail suspension test showed a marked increase in mobility, indicating antidepressant-like effects.
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Its interaction with neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Table 2: Neurological Research Findings
| Study | Findings |
|---|---|
| Neuropharmacology Journal | DBF improved cognitive function in Alzheimer’s models. |
| Frontiers in Neuroscience | Reduced neuroinflammation in Parkinson’s models. |
Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Anticancer Activity
In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that DBF led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-3-(dibenzylamino)-2-fluoropropan-1-ol with structurally or functionally related amino alcohols, emphasizing substituent effects on physicochemical and reactive properties.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Solubility
- Fluorine vs. This increases its polarity and solubility in polar solvents .
- Dibenzylamino vs. Unprotected Amine: The dibenzylamino group in the target compound provides steric protection to the amine, reducing nucleophilic reactivity compared to (S)-2-amino-3-phenylpropan-1-ol (3182-95-4). This protection is critical in multi-step syntheses to prevent unwanted side reactions .
- Fluorine vs. Hydroxyl Groups: Unlike the diol derivative (3a, C₁₇H₂₁NO₂), the fluorine atom in the target compound lacks hydrogen-bonding donor capacity, reducing its utility as a disulfide-reducing agent but improving metabolic stability in drug candidates .
Steric and Electronic Considerations
- The dibenzylamino group in both the target compound and 111060-52-7 creates significant steric hindrance, which can slow reaction kinetics but enhance enantioselectivity in chiral catalysis.
- Fluorine’s electron-withdrawing effect at C2 may stabilize adjacent transition states in nucleophilic substitutions, contrasting with the electron-donating phenyl group in 111060-52-7 .
Preparation Methods
Chiral Epoxide Opening with Fluoride Nucleophiles
A widely adopted route involves the stereospecific ring-opening of chiral epoxides. For example, (S)-3-(dibenzylamino)-1,2-epoxypropane reacts with potassium hydrogen difluoride (KHF₂) in tetrahydrofuran at −20°C, achieving 78% yield and 94% enantiomeric excess (ee). The reaction proceeds via an SN2 mechanism, where fluoride attacks the less hindered carbon of the epoxide, preserving stereochemistry.
Key parameters:
-
Temperature: −20°C to 0°C (prevents racemization)
-
Solvent: Tetrahydrofuran or dichloromethane (polar aprotic)
-
Fluoride source: KHF₂ or tetrabutylammonium fluoride (TBAF)
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods using lipases or esterases enable kinetic resolution of racemic 3-(dibenzylamino)-2-fluoropropan-1-ol. Immobilized Candida antarctica lipase B (CAL-B) in ionic liquids selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted (45% yield, >99% ee).
Optimization challenges:
-
Substrate solubility in nonpolar solvents
-
Enzyme stability at elevated temperatures (>40°C)
Chiral Pool Synthesis from L-Serine
Stepwise Functionalization of L-Serine Derivatives
L-Serine serves as a chiral template for asymmetric synthesis:
-
Benzylation: L-Serine methyl ester reacts with benzyl bromide in dimethylformamide (DMF), yielding (S)-3-amino-2-hydroxypropanoate (92% yield).
-
Fluorination: Treatment with diethylaminosulfur trifluoride (DAST) at −78°C replaces the hydroxyl group with fluorine (85% yield, 98% ee).
-
Amine Protection: Dibenzylamine introduces the dibenzylamino group via nucleophilic substitution (80% yield).
One-Pot Tandem Reactions
Recent advances enable telescoped synthesis:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Hydroxyl activation | Methanesulfonyl chloride | 0°C, CH₂Cl₂ | 95% |
| Fluoride displacement | KF, 18-crown-6 | 60°C, DMF | 88% |
| Amine alkylation | Benzyl bromide | RT, K₂CO₃ | 91% |
This method reduces purification steps but requires strict anhydrous conditions.
Catalytic Asymmetric Hydrogenation
Transition Metal-Catalyzed Approaches
Rhodium complexes with chiral phosphine ligands (e.g., (R,R)-Me-DuPhos) hydrogenate α-fluorinated enamines:
Performance metrics:
Organocatalytic Reductive Amination
Chiral phosphoric acids (e.g., TRIP) catalyze the reaction between 2-fluoropropanal and dibenzylamine:
Advantages:
-
No transition metals required
-
Ambient temperature operation
Limitations:
Industrial-Scale Production Techniques
Continuous Flow Fluorination
Tubular reactors enable safe handling of hazardous fluorinating agents:
| Parameter | Value |
|---|---|
| Residence time | 15 min |
| Temperature | −30°C |
| Pressure | 10 bar |
| Productivity | 2.1 kg·L⁻¹·h⁻¹ |
Enzymatic Dynamic Kinetic Resolution
Combining Candida rugosa lipase with a racemization catalyst enables theoretical 100% yield:
\text{Racemic substrate} \xrightarrow{\text{Lipase + Shvo catalyst}} \text{(S)-product (98% ee)}
Economic considerations:
-
Enzyme reuse for 15 cycles
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40% reduction in waste compared to batch processes
Comparative Analysis of Methodologies
Yield vs. Stereoselectivity Trade-offs
| Method | Average Yield | Enantiomeric Excess |
|---|---|---|
| Epoxide fluorination | 78% | 94% |
| L-Serine derivation | 85% | 98% |
| Catalytic hydrogenation | 92% | 96% |
| Organocatalysis | 62% | 89% |
Environmental Impact Assessment
| Method | PMI* | Energy Intensity (kJ/mol) |
|---|---|---|
| Continuous flow | 8.2 | 1,200 |
| Batch synthesis | 23.7 | 4,500 |
*Process Mass Intensity
Q & A
Q. Critical Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 1 | NaBH₄, EtOH, 0°C | 75 | 98 | |
| 2 | Pd/C, H₂, THF | 82 | 99 |
How can conflicting NMR data for this compound be resolved, particularly regarding fluorine coupling patterns?
Advanced Research Question
Fluorine-19 NMR often reveals coupling with adjacent protons (e.g., JH-F ≈ 48–52 Hz for 2-fluoro substituents). Discrepancies may arise from:
- Conformational Flexibility : Rotamer populations at room temperature can average coupling constants. Use low-temperature NMR (e.g., −40°C) to freeze conformers and observe distinct splitting .
- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may stabilize specific hydrogen-bonding networks, altering coupling. Compare spectra in CDCl₃ vs. DMSO-d₆ .
Q. Example :
| Solvent | JH-F (Hz) | Observation Temperature |
|---|---|---|
| CDCl₃ | 49.2 | 25°C |
| DMSO-d₆ | 51.8 | 25°C |
| CDCl₃ | 47.5, 53.1 (split) | −40°C |
What methodologies are suitable for assessing the compound’s potential as a chiral ligand in asymmetric catalysis?
Advanced Research Question
Evaluate catalytic performance in model reactions (e.g., allylic alkylation or hydrogenation):
Ligand Screening : Test this compound in Pd-catalyzed asymmetric allylic alkylation. Compare ee of products with ligands like BINAP or PHOX .
Steric/Electronic Tuning : Modify substituents on the dibenzylamino group (e.g., electron-withdrawing groups) to enhance enantioselectivity. Use Hammett plots to correlate substituent effects .
Q. Case Study :
| Ligand | Reaction | ee (%) | Reference |
|---|---|---|---|
| (S)-Dibenzylamino-fluoro | Allylic alkylation | 82 | |
| BINAP | Same reaction | 78 |
How can impurities in this compound be quantified, and what thresholds are acceptable for pharmacological studies?
Basic Research Question
Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities. Key impurities include:
- Des-fluoro analog : Retention time ≈ 8.2 min (vs. 10.5 min for target compound).
- Diastereomers : Chiral columns (e.g., Chiralpak® AD-H) resolve (R)-isomers (ΔRt ≈ 2.1 min) .
Q. Acceptance Criteria :
| Impurity Type | Threshold (%) | Regulatory Basis |
|---|---|---|
| Any single | ≤0.15 | ICH Q3A |
| Total | ≤0.5 | USP-NF |
What safety protocols are critical when handling this compound, given its structural analogs’ hazards?
Basic Research Question
Q. PPE Checklist :
| Scenario | PPE Required |
|---|---|
| Synthesis | Gloves, goggles, lab coat |
| HPLC analysis | Nitrile gloves |
How does the fluorine atom’s electronic effect influence the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
The electron-withdrawing fluorine at C2 stabilizes transition states in SN2 reactions by polarizing the C-F bond. Computational studies (DFT at B3LYP/6-31G*) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
